5-Phenylnicotinamide
Overview
Description
5-Phenylnicotinamide is an organic compound with the molecular formula C12H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound, and features a phenyl group attached to the pyridine ring
Mechanism of Action
- Specifically, it acts as a local anesthetic or analgesic, providing relief from pain, burning, urgency, and discomfort associated with lower urinary tract irritations .
- However, it’s essential to note that it does not function as an antimicrobial agent but rather provides symptomatic relief before antimicrobial therapy takes effect .
- Duration of Treatment : The recommended duration of treatment with this drug should not exceed 2 days .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
If you have any additional questions or need further clarification, feel free to ask! 😊 .
Biochemical Analysis
Biochemical Properties
5-Phenylpyridine-3-carboxamide has been found to interact with various enzymes and proteins
Cellular Effects
5-Phenylpyridine-3-carboxamide has been shown to inhibit the RNA replication step of the Dengue Virus life cycle . This suggests that 5-Phenylpyridine-3-carboxamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Phenylpyridine-3-carboxamide appears to involve impeding the viral RNA replication step . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylnicotinamide typically involves the reaction of 5-bromopyridine-3-carboxamide with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Phenylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1H-indazole: Another compound with antiviral properties, specifically against dengue virus.
N-Phenylpyridine-3-carboxamide: A closely related compound with similar structural features and antiviral activity.
Uniqueness
5-Phenylnicotinamide is unique due to its specific structural configuration, which allows it to effectively inhibit viral RNA replication. Its selectivity and potency make it a valuable candidate for further development in antiviral research.
Properties
IUPAC Name |
5-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMMJBMWTNPJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573911 | |
Record name | 5-Phenylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-15-8 | |
Record name | 5-Phenylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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